molecular formula C128H88N16OS8V B1181228 Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine CAS No. 156158-64-4

Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine

Cat. No.: B1181228
CAS No.: 156158-64-4
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Description

Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine: is a complex organic compound with the molecular formula C128H88N16OS8V and a molecular weight of 2170.46 g/mol . This compound is part of the phthalocyanine family, which is known for its extensive applications in various fields due to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine typically involves the reaction of vanadyl phthalocyanine with aniline and phenylthiol under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The process requires careful control of the reaction parameters to ensure the correct substitution pattern on the phthalocyanine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .

Scientific Research Applications

Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s unique structure allows it to generate reactive oxygen species (ROS) upon exposure to light, which can induce cell death in targeted cancer cells. Additionally, its ability to bind to metal ions enhances its catalytic activity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tetra(anilino)tetra(phenylthio)vanadyl phthalocyanine
  • Octakis(phenylthio)vanadyl phthalocyanine
  • Octakis(anilino)vanadyl phthalocyanine

Uniqueness

Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine is unique due to the presence of both anilino and phenylthio groups, which confer distinct electronic and steric properties. This dual substitution pattern enhances its stability, solubility, and reactivity compared to other phthalocyanines .

Properties

CAS No.

156158-64-4

Molecular Formula

C128H88N16OS8V

Molecular Weight

0

Synonyms

Octakis(anilino)octakis(phenylthio)vanadyl phthalocyanine

Origin of Product

United States

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